molecular formula C11H10O2 B1609164 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid CAS No. 18826-56-7

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Cat. No. B1609164
CAS RN: 18826-56-7
M. Wt: 174.2 g/mol
InChI Key: UDSNAKLSPHPDSX-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, also known as MCC, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a cyclopropene carboxylic acid derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Structural and Conformational Analysis

The structural and conformational aspects of similar cyclopropene carboxylic acids have been studied extensively. For instance, the crystal structures of compounds closely related to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid, have been determined using X-ray methods. These studies offer insights into the molecular conformations and interactions, essential for understanding the compound's reactivity and potential applications in synthesis and material science (J. Korp, I. Bernal, & R. Fuchs, 1983).

Photochemistry and Optical Activity

The compound's photochemistry, particularly in its optically active form, has been a subject of interest. Research shows that upon photoexcitation, certain cyclopropene derivatives transform into different products, such as furans, indicating complex photochemical behavior. This property can be exploited in photochemical synthesis and in understanding reaction mechanisms involving cyclopropenes (J. Pincock & Alexios A. Moutsokapas, 1977).

Addition Reactions

The addition of thiols to the double bond in similar cyclopropene carboxylic acid esters has been demonstrated, leading to thio-substituted cyclopropanecarboxylic acids. This selectivity and reactivity toward thiols suggest potential applications in synthesizing sulfur-containing organic compounds, which are significant in pharmaceuticals and agrochemicals (E. Shapiro, M. Protopopova, & O. M. Nefedov, 1991).

Chiral Resolution Techniques

Techniques for resolving cyclopropene carboxylic acids, including those with structures similar to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, have been developed. These methods involve diastereomeric interactions and chromatographic separations, crucial for producing enantiomerically pure compounds used in asymmetric synthesis and chiral drug development (L. Liao, Fan Zhang, Ni Yan, J. Golen, & J. Fox, 2004).

Cycloaddition Reactions

Cyclopropene derivatives participate in [2+2+1]-cycloaddition reactions with dicobalt hexacarbonyl complexes, forming bicyclic and tricyclic derivatives. This reactivity is instrumental in the field of organic synthesis, where it can be applied to construct complex molecular architectures, a critical aspect of medicinal chemistry and material science (S. L. Kireev, V. A. Smit, B. Ugrak, & O. M. Nefedov, 1991).

Ring Opening and Enlargement

The ring opening and enlargement of cyclopropene carboxylic acids, including those structurally similar to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, have been explored. These reactions lead to open-chain carboxylic acids and cyclobutenones, suggesting potential pathways for the synthesis of diverse organic compounds (E. Schmitz, H. Sonnenschein, & R. Kuban, 1985).

properties

IUPAC Name

2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNAKLSPHPDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407588
Record name 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

CAS RN

18826-56-7
Record name 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Reactant of Route 2
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Reactant of Route 3
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Reactant of Route 4
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Reactant of Route 5
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Reactant of Route 6
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid

Citations

For This Compound
2
Citations
WA DONALDSON III - 1981 - search.proquest.com
The reaction of 2-cyclopropene-1-carbonyl chlorides with cobalt anions to yield (eta)('3)-cyclobutenonylcobalt carbonyl complexes has been investigated and the products characterized…
Number of citations: 2 search.proquest.com
WA Donaldson, RP Hughes - Journal of the American Chemical …, 1982 - ACS Publications
Mechanism of formation of (.eta.3-oxocyclobutenyl)cobalt compounds from [Co(CO)4]- and cyclopropenium cations Page 1 4846 J. Am. Chem. Soc. 1982, 104, 4846-4859 mp 85-87 C; …
Number of citations: 47 pubs.acs.org

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